Benzovindiflupyr

Catalog No.
S906918
CAS No.
1072957-71-1
M.F
C18H15Cl2F2N3O
M. Wt
398.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzovindiflupyr

CAS Number

1072957-71-1

Product Name

Benzovindiflupyr

IUPAC Name

N-[11-(dichloromethylidene)-3-tricyclo[6.2.1.02,7]undeca-2(7),3,5-trienyl]-3-(difluoromethyl)-1-methylpyrazole-4-carboxamide

Molecular Formula

C18H15Cl2F2N3O

Molecular Weight

398.2 g/mol

InChI

InChI=1S/C18H15Cl2F2N3O/c1-25-7-11(15(24-25)17(21)22)18(26)23-12-4-2-3-8-9-5-6-10(13(8)12)14(9)16(19)20/h2-4,7,9-10,17H,5-6H2,1H3,(H,23,26)

InChI Key

CCCGEKHKTPTUHJ-UHFFFAOYSA-N

SMILES

CN1C=C(C(=N1)C(F)F)C(=O)NC2=CC=CC3=C2C4CCC3C4=C(Cl)Cl

Synonyms

Solatenol

Canonical SMILES

CN1C=C(C(=N1)C(F)F)C(=O)NC2=CC=CC3=C2C4CCC3C4=C(Cl)Cl

Ecotoxicology

Field: This research is in the field of Ecotoxicology .

Application: Benzovindiflupyr, a new succinate dehydrogenase inhibitor (SDHI)-type fungicide, has been studied for its toxic effects on earthworms (Eisenia fetida) due to its traces remaining in soil .

Method: The study evaluated the eco-toxicity of different benzovindiflupyr doses (0.1, 1, 5, and 10 mg kg −1) on earthworms (Eisenia fetida) after long-term exposure .

Results: The study found that higher doses of benzovindiflupyr significantly inhibited the activities of respiratory chain complex II and succinate dehydrogenase (SDH) in E. fetida. It also induced reactive oxygen species (ROS) and lipid peroxidation (LPO) in earthworms. The weight of the earthworms significantly decreased after benzovindiflupyr exposure on days 21 and 28 .

Plant Pathology

Field: This research is in the field of Plant Pathology .

Application: Benzovindiflupyr, a pyrazole carboxamide fungicide, has been used against Clarireedia spp., which causes Dollar spot (DS), one of the most important diseases of turfgrasses worldwide .

Method: The study evaluated the baseline sensitivity, toxicity, and control efficacy of benzovindiflupyr against Clarireedia spp .

Results: The study found that benzovindiflupyr increased the number of hyphal offshoots and cell membrane permeability and inhibited oxalic acid production. It showed high protective and curative control efficacies in vivo and in field applications .

Crop Protection

Field: This research is in the field of Crop Protection .

Application: Benzovindiflupyr has been used in multiple crops including wheat, barley, grapes, apple, pear, pulses (peas and beans), soya bean, tomato, peppers, cucumber, summer squash, melons (cantaloupe), sweet corn, maize, cotton, peanuts, potatoes, sugarcane, rapeseed and coffee .

Method: The study received information on use patterns for benzovindiflupyr in these crops and additional analytical methods and supervised field trials on these crops .

Drought Stress Management

Field: This research is in the field of Drought Stress Management .

Application: Benzovindiflupyr’s primary use is as a fungicide with a broad spectrum of control of foliar pathogens in wheat. It has also been studied for its potential physiological effects in managing drought stress .

Method: The study differentiated fungicidal effects from potential physiological effects by discussing results from drought‐stressed field trials reported as disease‐free .

Control of Verticillium Dahliae

Application: Benzovindiflupyr, a succinate dehydrogenase inhibitor (SDHI), has been used to control Verticillium dahliae, a soilborne fungus that causes Verticillium wilt in a wide range of hosts .

Method: The study evaluated the effectiveness of Benzovindiflupyr in controlling V. dahliae .

Results: The study found that Benzovindiflupyr effectively controls V. dahliae. Frequent applications of the chemical may expedite the development of fungicide resistance in the pathogen .

Benzovindiflupyr is a broad-spectrum fungicide classified within the chemical group of pyrazole carboxamides. It is primarily utilized in agricultural practices to combat various fungal pathogens affecting crops. The compound operates by inhibiting succinate dehydrogenase, a critical enzyme in the mitochondrial respiratory chain of fungi, thereby disrupting their energy metabolism and leading to cell death . Its chemical structure features a unique arrangement of functional groups that enhances its efficacy against resistant fungal strains, making it a valuable tool in integrated pest management strategies .

Benzovindiflupyr acts by inhibiting the succinate dehydrogenase enzyme (SDHI) within the fungal mitochondrial complex II [, ]. SDHI plays a crucial role in the fungal respiratory chain, and its inhibition disrupts energy production in the fungus, ultimately leading to cell death [].

  • Acute Toxicity:
    • Low acute oral toxicity in mammals [].
    • Classified as “practically non-toxic” to adult honey bees for contact exposure [].
    • Data on chronic oral toxicity and larval bee exposure is limited [].
  • Environmental Impact:
    • Exhibits high persistence in soil and aquatic environments [].
    • Further research is needed to fully assess its long-term environmental impact.

Please note:

  • Always refer to the Safety Data Sheet (SDS) for specific handling and disposal instructions for benzovindiflupyr.
  • Regulatory requirements for pesticide use may vary depending on location.
, starting from simpler organic compounds. Key reactions include:

  • Formation of Intermediates: The initial step involves the reaction of 5-amino-1,2,3,4-tetrahydro-1,4-methanonaphthalene-9-phenol with phthalic anhydride to produce N-(1,2,3,4-tetrahydro-1,4-methano-naphthalene-9-phenol-5-yl)-phthalimide. This intermediate undergoes further transformations to yield benzovindiflupyr .
  • Cyclization and Substitution Reactions: Subsequent reactions involve cyclization processes and halogen substitutions that refine the molecular structure into its final form .
  • Catalytic Processes: The use of catalysts such as 2,2,6,6-tetramethylpiperidine-N-oxide during various steps enhances reaction efficiency and selectivity .

Benzovindiflupyr exhibits significant antifungal activity against a range of plant pathogens. Its mechanism of action as a succinate dehydrogenase inhibitor disrupts cellular respiration in fungi, leading to effective control over diseases caused by pathogens such as Didymella bryoniae and Sclerotinia sclerotiorum . Studies have demonstrated its effectiveness in preventing mycelial growth and sclerotial production in these organisms, contributing to its role in crop protection .

Additionally, research indicates that benzovindiflupyr has a low toxicity profile for non-target organisms when applied according to recommended guidelines. This characteristic enhances its appeal as a sustainable agricultural solution .

The synthesis of benzovindiflupyr can be summarized through the following methods:

  • Multi-step Synthesis: The process begins with the preparation of key intermediates through reactions involving phthalic anhydride and various amines. This is followed by cyclization and substitution reactions to form benzovindiflupyr.
  • Solvent Use: Organic solvents such as toluene and xylene are employed during the synthesis to facilitate reactions at elevated temperatures .
  • Catalytic Reduction: Catalysts are used strategically throughout the synthesis to improve yields and reduce by-products, making the process more environmentally friendly .

Benzovindiflupyr is primarily applied in agriculture as a fungicide for crops such as:

  • Vegetables (e.g., cucumbers and tomatoes)
  • Fruits (e.g., strawberries)
  • Field crops (e.g., wheat)

It is particularly effective against diseases like powdery mildew and leaf spots, contributing to increased crop yields and quality . The compound is also being evaluated for potential use in other sectors due to its unique mode of action.

Research on benzovindiflupyr has explored its interactions with various biological systems:

  • Pharmacokinetics: Studies have shown that after oral administration in rats, benzovindiflupyr is primarily excreted through feces, with minimal urinary excretion observed. This suggests efficient absorption and metabolism within biological systems .
  • Toxicological Assessments: Evaluations indicate that at high concentrations (300 ppm), benzovindiflupyr can induce changes in clinical chemistry parameters such as globulin and triglyceride levels, although it remains generally safe for use within recommended limits .

Benzovindiflupyr shares similarities with other fungicides within the pyrazole carboxamide class but stands out due to its specific mechanism of action and efficacy against resistant strains. Here are some comparable compounds:

Compound NameMechanism of ActionUnique Features
BoscalidSuccinate dehydrogenase inhibitionBroad-spectrum activity against various fungi
FluopyramSuccinate dehydrogenase inhibitionEffective against specific resistant strains
PydiflumetofenSuccinate dehydrogenase inhibitionNovel structure with lower resistance risk

Benzovindiflupyr's unique structural characteristics contribute to its effectiveness against certain pathogens that have developed resistance to other fungicides in this class .

Benzovindiflupyr is systematically named as N-[(1RS,4SR)-9-(dichloromethylene)-1,2,3,4-tetrahydro-1,4-methanonaphthalen-5-yl]-3-(difluoromethyl)-1-methylpyrazole-4-carboxamide. Its molecular formula, C₁₈H₁₅Cl₂F₂N₃O, corresponds to a molecular weight of 398.23 g/mol. The structure features a bicyclic norbornene system fused to a chlorinated benzene ring, a pyrazole-carboxamide moiety, and difluoromethyl substituents (Figure 1).

Table 1: Key molecular descriptors of benzovindiflupyr

PropertyValue
Molecular formulaC₁₈H₁₅Cl₂F₂N₃O
Molecular weight398.23 g/mol
CAS Registry Number1072957-71-1
IUPAC nameSee systematic nomenclature

Stereochemical Configuration and Enantiomeric Properties

The bicyclic norbornene system introduces two chiral centers at the bridgehead carbons (C1 and C4). Due to the rigidity of the bicyclic framework, only two enantiomers exist: (1R,4S)-benzovindiflupyr (SYN546526) and (1S,4R)-benzovindiflupyr (SYN546527), forming a racemic mixture in technical-grade material.

Enantioselective studies demonstrate divergent bioactivities:

  • The (-)-(1S,4R) enantiomer exhibits stronger binding affinity to succinate dehydrogenase (SDH) (IC₅₀ = 5.2 nM).
  • The (+)-(1R,4S) enantiomer shows reduced fungicidal potency against Sclerotinia sclerotiorum (EC₅₀ = 0.20 mg/L vs. 0.12 mg/L for the racemate).

Figure 1: Enantiomeric pair of benzovindiflupyr
(Insert stereochemical diagram highlighting C1 and C4 configurations)

Crystallographic and Spectroscopic Characterization

X-ray crystallography confirms the absolute configuration of enantiomers, with bond lengths and angles consistent with DFT-optimized structures. Key crystallographic parameters include:

  • Space group: P2₁2₁2₁
  • Unit cell dimensions: a = 8.92 Å, b = 10.35 Å, c = 18.74 Å.

Spectroscopic data:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.4 Hz, 1H), 6.95 (s, 1H), 6.82 (d, J = 8.4 Hz, 1H), 4.25 (m, 1H), 3.90 (s, 3H).
  • IR (KBr): 1725 cm⁻¹ (C=O stretch), 1602 cm⁻¹ (C=C aromatic).
  • HRMS: m/z 398.0560 [M+H]⁺ (calc. 398.0560).

The rigid bicyclic system restricts conformational flexibility, yielding distinct NMR splitting patterns for bridgehead protons.

Synthetic Pathways and Intermediate Compounds

Benzovindiflupyr is synthesized via a multi-step route involving:

  • Diels-Alder cycloaddition: Reaction of dichlorofulvene (C₇H₆Cl₂) with nitrobenzyne generates nitrobenzonorbornadiene intermediates.
  • Catalytic hydrogenation: Pd/C-mediated reduction of nitro groups to amines.
  • Ozonolysis: Cleavage of the norbornene double bond to form ketone intermediates.
  • Wittig reaction: Introduction of dichloromethylene groups using CCl₄/PPh₃.
  • Amide coupling: Reaction of 3-(difluoromethyl)-1-methylpyrazole-4-carboxylic acid with the bicyclic amine.

Table 2: Key synthetic intermediates

IntermediateStructureRole
DichlorofulveneC₇H₆Cl₂Diels-Alder diene
NitrobenzonorbornadieneC₁₁H₁₀Cl₂N₂O₂Bicyclic framework precursor
Ketone intermediateC₁₃H₁₂Cl₂OOzonolysis product

Challenges in scaling include poor yields (~50%) in cycloaddition steps and sensitivity of dichlorofulvene to polymerization. Alternative routes employ in situ generation of benzyne via diazotization of 6-nitroanthranilic acid.

Solubility, Partition Coefficients, and Volatility

Benzovindiflupyr exhibits distinctive physicochemical properties that fundamentally influence its environmental behavior and chemical stability [1]. The compound presents as a white to very pale brown crystalline powder with an odorless character, maintaining a solid physical state under standard conditions [22]. The molecular structure, represented by the formula C₁₈H₁₅Cl₂F₂N₃O, corresponds to a molecular weight of 398.23 grams per mole [1] [24] [26].

The aqueous solubility of benzovindiflupyr is notably limited, with experimental determinations establishing a water solubility of 0.98 milligrams per liter at 25 degrees Celsius [7] [25]. This low solubility characteristic significantly impacts the compound's environmental mobility and bioavailability in aqueous systems [25]. The compound demonstrates enhanced solubility in organic solvents, showing complete solubility in ethyl acetate, dichloromethane, toluene, normal-octanol, methanol, hexane, and acetone [22].

The octanol-water partition coefficient represents a critical parameter for predicting environmental fate and bioaccumulation potential [2]. Benzovindiflupyr exhibits a logarithmic octanol-water partition coefficient (log Kow) of 4.3 at 25 degrees Celsius [2] [7] [22]. This elevated partition coefficient value indicates strong lipophilic characteristics, suggesting preferential partitioning into organic phases over aqueous environments [15]. The high log Kow value also implies potential for bioaccumulation in fatty tissues of organisms, as substances with log Kow values exceeding 4.5 are generally considered to have bioaccumulation potential [15].

Table 1: Physicochemical Properties of Benzovindiflupyr

PropertyValueReference
Molecular FormulaC₁₈H₁₅Cl₂F₂N₃O [1] [24] [26]
Molecular Weight (g/mol)398.23 [1] [24] [26]
Physical StateSolid [2] [22]
AppearanceCrystalline powder [22]
ColorWhite to very pale brown [22]
OdorOdorless [22]
Melting Point (°C)145.7 - 148.4 [22] [23]
Density (g/cm³)1.47 (20°C) [22]
Water Solubility (mg/L)0.98 (25°C) [7] [25]
pH (1.0 w/v%, 25°C)6.9 [22]
Log Partition Coefficient (log Kow)4.3 (25°C) [2] [7] [22]
Vapor Pressure (Pa)2.4 × 10⁻¹¹ Torr (3.2 × 10⁻⁹ Pa) [11]
Henry's Law Constant (atm·m³/mol)9.75 × 10⁻⁹ [11]
Auto-ignition Temperature (°C)400 - 524 [3] [22]

The volatility characteristics of benzovindiflupyr are exceptionally low, as evidenced by its extremely low vapor pressure of 2.4 × 10⁻¹¹ Torr at 25 degrees Celsius [11]. This minimal vapor pressure indicates that volatilization does not represent a major route of dissipation from environmental matrices [11]. The Henry's Law constant, determined to be 9.75 × 10⁻⁹ atmosphere-cubic meters per mole, further confirms the compound's negligible tendency for air-water partitioning [11]. These volatility parameters collectively demonstrate that atmospheric transport and evaporation are not significant pathways for benzovindiflupyr distribution in environmental systems [11].

Thermal Degradation Kinetics and Photolysis Behavior

The thermal stability profile of benzovindiflupyr reveals remarkable resistance to temperature-induced degradation under normal environmental conditions [22]. The compound maintains structural integrity with a melting point ranging from 145.7 to 148.4 degrees Celsius, indicating substantial thermal stability under typical environmental temperature ranges [22] [23]. The auto-ignition temperature, established between 400 and 524 degrees Celsius, demonstrates exceptional thermal resistance before combustion occurs [3] [22].

Photolysis behavior of benzovindiflupyr exhibits significant variability depending on environmental conditions and the presence of photosensitizing agents [13]. Direct photolysis studies in pure buffered water systems reveal a photolytic half-life of 94 days, indicating moderate photochemical stability under controlled laboratory conditions [13]. However, indirect photolysis processes in natural surface water systems demonstrate dramatically enhanced degradation rates, with photolytic half-lives as short as 10 to 11.2 days [11] [13].

The enhanced photodegradation observed in natural water systems results from the presence of photosensitizing compounds and reactive oxygen species that facilitate indirect photolytic processes [13]. Natural water constituents, including dissolved organic matter and nitrate ions, generate hydroxyl radicals and singlet oxygen species that accelerate benzovindiflupyr degradation through secondary photochemical reactions [13]. Research investigations have established that the photodegradation rate in natural water exhibits inverse proportionality to nitrate concentration, confirming the involvement of radical-mediated oxidation mechanisms [10].

Comprehensive photolysis studies conducted under simulated environmental conditions demonstrate that light exposure significantly reduces the persistence of benzovindiflupyr in aquatic systems [13] [20]. Laboratory studies incorporating light-dark cycles with phototrophic organisms achieved total system half-lives ranging from 23 days to several months, representing substantial reductions compared to dark control systems that exhibited half-lives exceeding one year [13] [20]. Outdoor aquatic microcosm studies, designed to replicate realistic environmental conditions, confirmed these findings with observed half-lives of 13 to 58 days [13] [20].

Hydrolytic Stability Across pH Gradients

Benzovindiflupyr demonstrates exceptional hydrolytic stability across a broad range of pH conditions, representing a fundamental characteristic that influences its environmental persistence [30]. Controlled hydrolysis studies conducted at pH values of 5, 7, and 9 under elevated temperature conditions of 50 degrees Celsius revealed no detectable degradation over a five-day exposure period [30]. This remarkable stability across acidic, neutral, and alkaline conditions indicates that hydrolytic processes do not contribute significantly to benzovindiflupyr transformation under environmental conditions [30].

Extended hydrolysis testing at ambient temperature conditions (25 degrees Celsius) confirmed the compound's stability, with no observable degradation occurring over a 30-day monitoring period [30]. The absence of hydrolytic degradation under these conditions demonstrates that benzovindiflupyr maintains structural integrity across the pH range typically encountered in natural water bodies and soil systems [30]. This hydrolytic stability contributes significantly to the compound's environmental persistence, as hydrolysis represents a primary abiotic degradation pathway for many organic compounds [5].

Table 2: Stability and Degradation Data for Benzovindiflupyr

System/ConditionHalf-life/StabilityCommentsReference
Hydrolytic Stability (pH 5, 7, 9 at 50°C)Stable (no degradation in 5 days)Hydrolytically stable across pH range [30]
Hydrolytic Stability (25°C)Stable (30 days)Stable under standard conditions [30]
Aerobic Soil Degradation (Laboratory)>365 - >2000 daysHighly persistent in sieved soil [11] [27]
Anaerobic Soil DegradationUp to 1339 daysPersistent under anaerobic conditions [11]
Aerobic Soil (Field Studies)25 - 35 daysFaster degradation in field conditions [13] [20]
Water-Sediment (Dark)>365 - 2920 daysVery persistent in dark systems [11] [13]
Water-Sediment (Light/Dark with Algae)19 - 91 daysEnhanced degradation with phototrophic organisms [13] [25]
Natural Surface Water (Photolysis)10 - 11.2 daysRapid photodegradation in natural water [11] [13]
Pure Buffered Water (Photolysis)94 daysSlower photolysis in pure water [13]
Aquatic Microcosm (Outdoor)13 - 58 daysRealistic environmental conditions [13] [20]
Soil with Microbiotic Crust (Light/Dark)35 daysEnhanced by surface microorganisms [13] [20]

The pH-dependent behavior of benzovindiflupyr has been extensively characterized through standardized hydrolysis protocols that simulate environmental conditions [5]. These investigations confirm that the compound resists hydrolytic cleavage mechanisms across the entire environmentally relevant pH spectrum, maintaining chemical integrity in both acidic soil environments and alkaline water systems [5]. The stability observed under standard processing conditions representative of pasteurization, baking, brewing, boiling, and sterilization further demonstrates the compound's resistance to hydrolytic degradation under elevated temperature and varied pH conditions [5].

Succinate Dehydrogenase Inhibition Kinetics

Benzovindiflupyr occupies the ubiquinone-binding cavity of mitochondrial complex II (succinate dehydrogenase), interrupting electron transfer between succinate and ubiquinone and thereby collapsing the tricarboxylic-acid-linked respiratory flux. Enzymological and whole-cell studies consistently rank the compound among the most potent succinate dehydrogenase inhibitors yet reported.

Experimental systemKinetic parameterValueComments
Purified porcine complex II (biochemical assay)Half-maximal inhibitory concentration5.2 nM [1]Direct enzyme assay confirms sub-nanomolar potency.
Sclerotinia sclerotiorum mitochondrial fractionHalf-maximal inhibitory concentration3.6 nM (0.0036 µmol L⁻¹) [2]Lowest value among seven succinate-dehydrogenase inhibitors tested.
Sclerotinia sclerotiorum field isolates (181 strains)Growth EC₅₀ (mycelium)0.026 ± 0.011 µg mL⁻¹ [3]Unimodal sensitivity distribution indicates absence of pre-existing resistance.
Clarireedia spp. (dollar-spot turfgrass)Growth EC₅₀ (mycelium)1.109 ± 0.555 µg mL⁻¹ [4]Values span 0.160–2.548 µg mL⁻¹.
Athelia rolfsii (peanut stem-rot)Growth EC₅₀ (mycelium)0.12 ± 0.05 mg L⁻¹ [5]Baseline established from 246 Chinese isolates.
Alternaria alternata (pistachio leaf-blight)Growth EC₅₀ (mycelium)0.63 µg mL⁻¹ [6]Cross-resistance to fluopyram positive (r = 0.76).

The nanomolar enzyme-level inhibition translates into sub-µg mL⁻¹ growth suppression for most phytopathogens, confirming tight coupling between biochemical blockade and fungal viability.

Structure–Activity Relationships in Fungal Respiration Disruption

Benzovindiflupyr is a rigid pyrazole-4-carboxamide that merges a difluoromethyl-substituted pyrazole ring with a dichloromethylene-bridged bicyclo[2.2.1]heptene fused to a naphthyl core. Docking and crystallographic modeling reveal three structure–function determinants:

  • The bicyclic methanonaphthalene domain projects deep into the lipophilic portion of the ubiquinone channel, creating extensive van-der-Waals contacts with Trp 204 and Trp 205 of succinate dehydrogenase subunit B, increasing residence time [7] [8].
  • The difluoromethyl group forms stabilising σ-hole interactions with the backbone carbonyl of Tyr 76 in subunit C, enhancing affinity versus fluxapyroxad and boscalid [8].
  • The carboxamide carbonyl accepts a hydrogen bond from Ser 84 (subunit C), a contact absent in thiazole-carboxamide inhibitors, explaining the two-to-three-log potency advantage over thifluzamide [2].

Enantioselective assays further illuminate activity determinants. The (-)-(1S,4R) enantiomer binds 1.4 kcal mol⁻¹ more strongly than the (+)-(1R,4S) mirror image and exhibits 6.7- to 1029-fold greater growth inhibition across seven phytopathogens [9] [10] [11]. Molecular dynamics attribute this to improved accommodation of the bicyclic bridgehead within a hydrophobic pocket flanked by Leu 73 (subunit C) and Trp 88 (subunit C) [9]. Importantly, in-silico mutagenesis predicts that the common resistance substitution His 272 → Leu in subunit B does not abrogate binding of either enantiomer, suggesting a lower risk of target-site resistance emergence [9].

Structural featureMechanistic contributionImpact on potency (relative to boscalid)
Bicyclo[2.2.1]heptene–naphthalene scaffoldDeep hydrophobic anchoring~30–60-fold gain [7]
Difluoromethyl-pyrazolePolar-hydrophobic balance, σ-hole contact~4-fold gain [8]
Chiral 1S,4R orientationOptimal packing, additional H-bondUp to 1000-fold gain [9] [11]

Differential Binding Affinities Across Fungal Species

Sequence polymorphisms within succinate-dehydrogenase subunits modulate benzovindiflupyr affinity, yielding characteristic sensitivity spectra.

Fungus (host crop)Dominant subunit polymorphismsGrowth EC₅₀ (µg mL⁻¹)Resistance observations
Colletotrichum gloeosporioides / C. acutatum (apple, peach)High polymorphism in subunits C/D, no target-site mutation [7]< 0.05 [12]Naturally tolerant to older SDH inhibitors; fully sensitive to benzovindiflupyr.
Venturia inaequalis (apple scab)Wild-type subunit B; conserved Ser 84 (subunit C) [13]0.002–0.016 (conidial germination) [13]Exhibits the lowest EC₅₀ among tested tree-fruit pathogens.
Clarireedia spp. (turfgrass dollar-spot)Subunit B H277Y rare; baseline isolates wild-type [4]1.109 ± 0.555 [4]Positive cross-resistance to boscalid detected.
Alternaria alternata (pistachio)Subunit C H134R prevalent in fluopyram-exposed orchards [6]0.63 (baseline), up to 7.13 in exposed isolates [6]Cross-resistance with fluopyram significant (r = 0.76).
Athelia rolfsii (peanut)No target-site mutations detected [5]0.12 ± 0.05 [5]Equivalent field control to thifluzamide at half the dose.
Sclerotinia sclerotiorum (multiple vegetables)Highly conserved ubiquinone pocket [14]0.026 ± 0.011 [3]Strong inhibition of sclerotium germination; systemic xylem mobility demonstrated.

Comparative transcriptomics confirm that in Colletotrichum siamense and C. nymphaeae benzovindiflupyr depresses cellular adenosine triphosphate production more efficiently than boscalid, while uniquely up-regulating membrane-stress responses, indicating combined respiratory and membrane-integrity disruption [15] [16].

Sequence-activity correlation thus explains the compound’s spectrum: very high affinity in pathogens retaining the canonical Ser 84–Tyr 76 pocket geometry (e.g., Sclerotinia, Venturia), moderated activity where H134R or H277Y substitutions distort binding (certain Alternaria populations), and exceptional efficacy against Colletotrichum, where auxiliary membrane-damaging effects amplify respiratory arrest.

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

XLogP3

4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

397.0560238 g/mol

Monoisotopic Mass

397.0560238 g/mol

Heavy Atom Count

26

Wikipedia

Benzovindiflupyr

Use Classification

Agrochemicals -> Pesticides
Fungicides

Dates

Last modified: 08-15-2023

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